3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans
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Overview
Description
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans is a chemical compound with the molecular formula C10H11ClFN It is characterized by the presence of a cyclobutane ring substituted with a 3-chloro-4-fluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutane ring. The resulting intermediate is then subjected to reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine: The non-trans isomer.
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-ol: An alcohol derivative.
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-carboxylic acid: A carboxylic acid derivative.
Uniqueness
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its non-trans isomer and other derivatives.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRURMJWBDLAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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